molecular formula C14H13NO3 B1356268 [2-(Methoxymethoxy)phenyl](pyridin-3-yl)methanone CAS No. 474534-40-2

[2-(Methoxymethoxy)phenyl](pyridin-3-yl)methanone

Cat. No.: B1356268
CAS No.: 474534-40-2
M. Wt: 243.26 g/mol
InChI Key: PGDCMZBPSVKHPG-UHFFFAOYSA-N
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Description

2-(Methoxymethoxy)phenylmethanone: is an organic compound with the molecular formula C14H13NO3 It is characterized by the presence of a methoxymethoxy group attached to a phenyl ring, which is further connected to a pyridin-3-yl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethoxy)phenylmethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and 3-pyridinecarboxylic acid.

    Formation of Intermediate: The first step involves the protection of the hydroxyl group of 2-hydroxybenzaldehyde using methoxymethyl chloride (MOM-Cl) in the presence of a base like triethylamine to form 2-(methoxymethoxy)benzaldehyde.

    Condensation Reaction: The protected benzaldehyde is then subjected to a condensation reaction with 3-pyridinecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the desired product.

Industrial Production Methods

Industrial production of 2-(Methoxymethoxy)phenylmethanone may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyridin-3-yl methanone moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+), often in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-(methoxymethoxy)benzoic acid or 2-(methoxymethoxy)benzaldehyde.

    Reduction: Formation of 2-(methoxymethoxy)phenylmethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(Methoxymethoxy)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of 2-(Methoxymethoxy)phenylmethanone are investigated for their therapeutic potential. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(Methoxymethoxy)phenylmethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxymethoxy)phenylmethanone
  • 2-(Methoxymethoxy)phenylmethanone
  • 2-(Methoxymethoxy)phenylethanone

Uniqueness

Compared to similar compounds, 2-(Methoxymethoxy)phenylmethanone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the pyridinyl group can significantly affect the compound’s interaction with biological targets and its overall chemical properties.

This detailed overview provides a comprehensive understanding of 2-(Methoxymethoxy)phenylmethanone, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[2-(methoxymethoxy)phenyl]-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-10-18-13-7-3-2-6-12(13)14(16)11-5-4-8-15-9-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDCMZBPSVKHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC=C1C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001245073
Record name [2-(Methoxymethoxy)phenyl]-3-pyridinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001245073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474534-40-2
Record name [2-(Methoxymethoxy)phenyl]-3-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474534-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Methoxymethoxy)phenyl]-3-pyridinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001245073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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